4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features both imidazole and pyrazolo[1,5-a]pyrazine moieties.
Mechanism of Action
Target of Action
Similar compounds have been reported to target janus kinase (jak) inhibitors .
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit the jak pathway .
Biochemical Pathways
Similar compounds have been reported to affect the jak-stat signaling pathway .
Pharmacokinetics
It’s worth noting that the polar nature of the imidazole ring, which is present in this compound, should improve the pharmacokinetic parameters of the compound, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Similar compounds have been reported to inhibit cell cycle progression and induce apoptosis in certain cell lines .
Action Environment
It’s worth noting that the stability and properties of similar compounds have been found to be comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes and proteins . For instance, they can act as inhibitors of p38 Kinase
Cellular Effects
Some derivatives have shown antiproliferative effects on lung adenocarcinoma cell line A549
Molecular Mechanism
It is known that imidazole derivatives can act as Janus Kinase inhibitors , but the specific binding interactions of 4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression require further study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with pyrazolo[1,5-a]pyrazine precursors in the presence of catalysts and solvents . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . Reaction conditions often involve moderate temperatures (25-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar core structure but with different substituents, leading to distinct chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine: Another related compound with variations in the ring structure, offering unique applications in medicinal chemistry.
Uniqueness
4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine is unique due to its dual imidazole and pyrazolo[1,5-a]pyrazine moieties, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, from drug development to materials science .
Properties
IUPAC Name |
4-imidazol-1-ylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c1-2-12-14-6-4-11-9(8(1)14)13-5-3-10-7-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHFQTPUMMPULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NC=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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